molecular formula C16H17N5O5S B2384482 4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034321-24-7

4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No. B2384482
M. Wt: 391.4
InChI Key: FPINJHMQFSKYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a research chemical and not intended for human or veterinary use123. It has a molecular formula of C16H17N5O5S and a molecular weight of 391.43.


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Scientific Research Applications

Molecular Structure and Planarity

The compound 4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, with its complex structure, may have similarities with molecules that have been studied for their planar configurations. For instance, molecules like 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide consist of two approximately planar parts, including an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group, with the least-squares planes of the isoxazole and benzene rings forming a significant angle. Such planarity and intramolecular hydrogen bonding could be relevant in understanding the molecular interactions and structural stability of 4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide in various environments (Rodier et al., 1993).

Polymer Applications

Compounds containing oxadiazole units, similar to the 1,2,4-oxadiazol-5-yl moiety in 4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide, have been utilized in the synthesis of aromatic polyamides. These polymers exhibit remarkable thermal stability and solubility, which enables them to be processed into thin, flexible films with significant mechanical strength. Such materials could be useful in a variety of industrial and technological applications, including electronics and coatings (Sava et al., 2003).

Enzyme Inhibition and Molecular Docking Studies

The structural features of 4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide may also lend it potential in the field of enzyme inhibition. Compounds with similar isoxazole and sulfonamide moieties have been synthesized and evaluated for their inhibitory effects on various enzymes, indicating potential therapeutic applications. Molecular docking studies have further elucidated the interactions between such compounds and enzyme active sites, providing insights into their mechanism of action (Alyar et al., 2019).

Anticancer Research

Additionally, compounds incorporating 1,3,4-oxadiazol and isoxazole rings have been explored for their anticancer properties. Such studies involve the design and synthesis of derivatives followed by evaluation against various cancer cell lines. The structure-activity relationships derived from these studies contribute to the development of new anticancer agents, and compounds like 4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide could potentially be candidates for such research (Ravinaik et al., 2021).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5S/c1-10-8-13(19-25-10)15-18-14(26-20-15)9-17-16(22)11-4-6-12(7-5-11)27(23,24)21(2)3/h4-8H,9H2,1-3H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPINJHMQFSKYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

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